molecular formula C12H9NOS B8712700 5-Methylthiopyrano[3,2-b]indol-4(5H)-one CAS No. 61164-54-3

5-Methylthiopyrano[3,2-b]indol-4(5H)-one

Cat. No.: B8712700
CAS No.: 61164-54-3
M. Wt: 215.27 g/mol
InChI Key: UOIDSPQWWZJAPH-UHFFFAOYSA-N
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Description

5-Methylthiopyrano[3,2-b]indol-4(5H)-one (CAS: 61164-51-0) is a thiopyranoindolone derivative characterized by a sulfur atom in the pyrano ring and a methylthio (-SCH₃) substituent at position 4. Its molecular formula is C₁₁H₇NOS, with a molar mass of 201.24 g/mol . The thiopyrano ring system distinguishes it from oxygen-containing pyranoindolones, conferring unique electronic and steric properties that influence its chemical reactivity and biological interactions.

Properties

CAS No.

61164-54-3

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

5-methylthiopyrano[3,2-b]indol-4-one

InChI

InChI=1S/C12H9NOS/c1-13-9-5-3-2-4-8(9)12-11(13)10(14)6-7-15-12/h2-7H,1H3

InChI Key

UOIDSPQWWZJAPH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)C=CS3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Thiopyrano vs. Pyrano Analogs

Pyrano[3,2-b]indol-4(5H)-one (CAS: 75042-00-1)
  • Molecular Formula: C₁₁H₇NO₂ (molar mass: 185.18 g/mol) .
  • Sulfur’s larger atomic radius may alter ring conformation, affecting binding to biological targets.
7-Methoxy-5-methyl-4H-pyrano[3,2-b]indol-4(5H)-one
  • Structure : Methoxy (-OCH₃) at position 7 and methyl (-CH₃) at position 5.
  • Source : Isolated from Aconitum kongboense as an alkaloid .
  • Demonstrated bioactivity in alkaloid studies, suggesting structural motifs critical for natural product efficacy.

Fused Dibenzindolone Derivatives

Dibenzo[cd,f]indol-4(5H)-one Derivatives
  • Examples : Aristolactam derivatives (e.g., Compound 1: 5-(2-(pyrrolidinyl)ethyl substitution)) .
  • Structure : Additional benzene ring fused to the indolone core.
  • Bioactivity : Antiviral (HIV-1 Tat inhibition), anticancer, and anti-inflammatory properties .
  • Key Differences: Extended aromatic system enhances π-π stacking but reduces solubility. Substituents like pyrrolidinyl or piperidinyl ethyl groups improve target engagement via hydrogen bonding or charge interactions, unlike the methylthio group in 5-methylthiopyrano.
Tapisoidin (1,2,5-Trimethoxy-5a,6-dihydrodibenzo[cd,f]indol-4(5H)-one)
  • Structure : Methoxy substitutions at positions 1, 2, and 5; dihydro moiety.
  • Key Differences: Methoxy groups enhance water solubility, contrasting with the lipophilic methylthio group in 5-methylthiopyrano.

Heteroatom-Modified and Fused Systems

3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one
  • Structure: Pyrazole ring fused to the pyranoindolone core.
  • Synthesis : Fischer-indole synthesis followed by intramolecular esterification .
5-(4-Chlorophenyl)-1-methyl-3-phenyl-3,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4...]
  • Structure: Chlorophenyl and pyrazole substituents; thiopyrano ring.
  • Key Differences : Bulky substituents increase steric hindrance, likely reducing binding affinity compared to simpler methylthio derivatives.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Notable Bioactivity Source
5-Methylthiopyrano[3,2-b]indol-4(5H)-one Thiopyranoindolone 5-SCH₃ C₁₁H₇NOS 201.24 Under investigation
Pyrano[3,2-b]indol-4(5H)-one Pyranoindolone None C₁₁H₇NO₂ 185.18 N/A
Aristolactam (Compound 1) Dibenzoindolone 5-(2-pyrrolidinyl)ethyl C₂₀H₁₈N₂O₂ 318.37 HIV-1 Tat inhibition
Tapisoidin Dihydrodibenzoindolone 1,2,5-OCH₃ C₁₉H₁₇NO₅ 339.34 New alkaloid (activity N/A)
3,6-Dihydro-5H-pyrazolo[...]indol-5-one Pyrazolo-pyranoindolone Pyrazole fusion C₁₃H₈N₂O₂ 236.21 Versatile biological activities

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